molecular formula C19H19ClN2O3 B7052195 5-acetamido-N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2-hydroxybenzamide

5-acetamido-N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2-hydroxybenzamide

Cat. No.: B7052195
M. Wt: 358.8 g/mol
InChI Key: IDNYYCBVSZKSIW-UHFFFAOYSA-N
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Description

5-acetamido-N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2-hydroxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an acetamido group, a hydroxy group, and a cyclopropylmethyl group attached to a chlorophenyl ring. Its unique structure suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2-hydroxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the acetamido group and the hydroxy group. The cyclopropylmethyl group is then attached to the chlorophenyl ring through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-acetamido-N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the acetamido group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-acetamido-N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2-hydroxybenzamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-acetamido-N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2-hydroxybenzoic acid
  • 5-acetamido-N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2-hydroxybenzylamine

Uniqueness

5-acetamido-N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2-hydroxybenzamide stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. Its cyclopropylmethyl group, in particular, could influence its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

5-acetamido-N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-12(23)22-15-5-6-17(24)16(10-15)18(25)21-11-19(7-8-19)13-3-2-4-14(20)9-13/h2-6,9-10,24H,7-8,11H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNYYCBVSZKSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)NCC2(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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